![molecular formula C19H18ClFN2O2 B2486237 (3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile CAS No. 477889-17-1](/img/structure/B2486237.png)
(3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile” is a chemical compound with the CAS Number: 477889-17-1. It has a molecular weight of 360.82 and its IUPAC name is (3E)-3-{[(4-chlorobenzyl)oxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile .
Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Molecular Docking and Quantum Chemical Calculations
In a study by Viji et al. (2020), molecular docking and quantum chemical calculations were conducted on a similar compound, focusing on its molecular structure and spectroscopic data. The study involved density functional theory (DFT) calculations, vibrational spectra analysis, and molecular electrostatic potential (MEP) evaluations. The biological effects of the compound were predicted based on molecular docking results (Viji et al., 2020).
Synthesis and Characterization of Derivatives
Al‐Sehemi et al. (2012) explored the interaction of similar compounds, leading to the synthesis and characterization of derivatives. The study included IR, UV, NMR spectroscopy, and density functional theory (DFT) calculations, providing insights into the molecular orbitals and energy gaps of the systems (Al‐Sehemi et al., 2012).
Antimicrobial Activity Studies
Research by Viji et al. (2020) on a related compound involved analysis of its antimicrobial activity. The compound exhibited antifungal and antibacterial effects, with molecular docking used to identify interactions with different proteins. The study also included NBO analysis for molecular stability and Fukui functions for local reactivity properties (Viji et al., 2020).
Synthesis and Antimicrobial Activity of Nicotinonitrile Derivatives
Guna et al. (2015) synthesized related compounds and evaluated their antimicrobial activity against various bacteria and fungi. The structures of the products were elucidated using IR, NMR, mass spectral data, and elemental analysis (Guna et al., 2015).
Computational Approach for Anticancer Agents
Sheikh et al. (2010) conducted in silico molecular docking analyses of similar compounds in the active sites of enzyme cytochrome P450 reductase. This study aimed to computationally obtain new anticancer agents, highlighting the compound's affinity for the enzyme's active sites (Sheikh et al., 2010).
Phase Transition and Computational Investigations
Alamro et al. (2021) designed and investigated laterally di-substituted derivatives for their mesomorphic properties. The study included elemental analyses, NMR, FT-IR spectroscopy, differential scanning calorimetry (DSC), and polarized optical microscopy (POM). Computational methods were used to deduce optimized geometrical architectures (Alamro et al., 2021).
Spectroscopic and Quantum Chemical Studies for Antimicrobial Activity
Sivakumar et al. (2021) conducted experimental and theoretical vibrational studies on a related compound, comparing them with standard values for consistency. The study included DFT analysis, HOMO-LUMO energy distribution, and molecular electrostatic potential (MEP) mapping. Antimicrobial activity was also evaluated (Sivakumar et al., 2021).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Eigenschaften
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methoxyimino]-2-[4-(3-fluoropropoxy)phenyl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-18-6-2-15(3-7-18)14-25-23-13-17(12-22)16-4-8-19(9-5-16)24-11-1-10-21/h2-9,13,17H,1,10-11,14H2/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBICWBONBGDAW-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC(C#N)C2=CC=C(C=C2)OCCCF)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C(C#N)C2=CC=C(C=C2)OCCCF)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

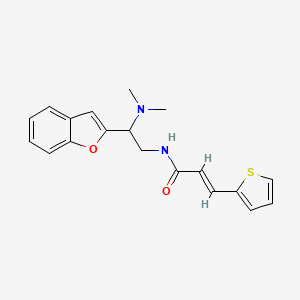
![[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2486156.png)
![2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2486158.png)
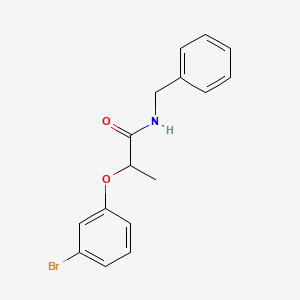
![5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2486161.png)
![N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2486162.png)
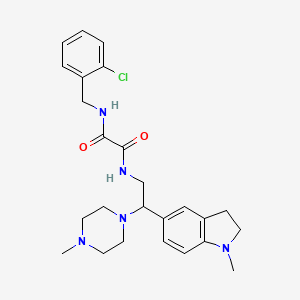
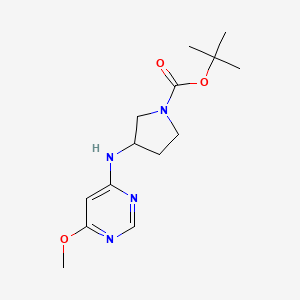
![3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2486169.png)
![(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486170.png)
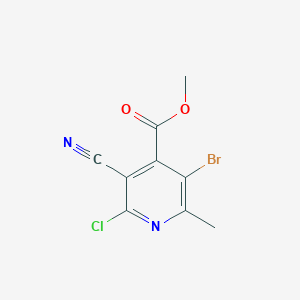
![(1R,5S)-N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2486175.png)
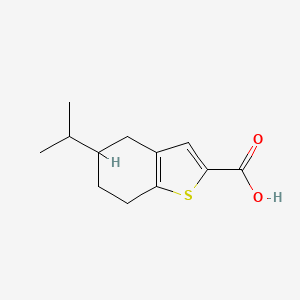
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2486177.png)